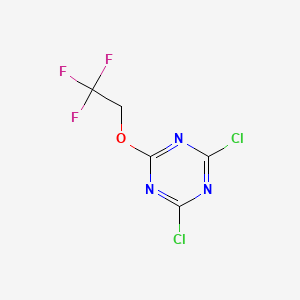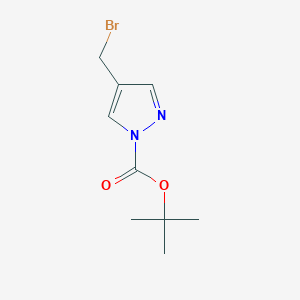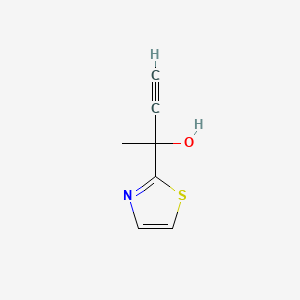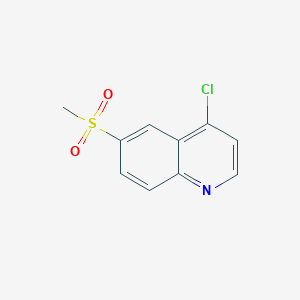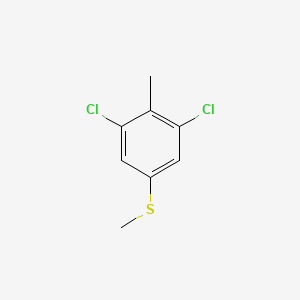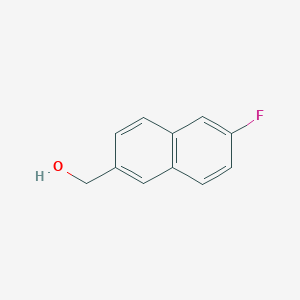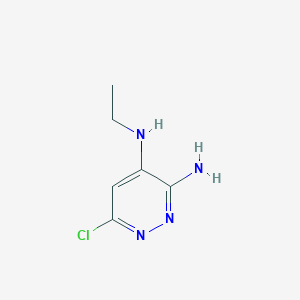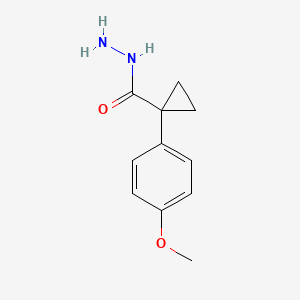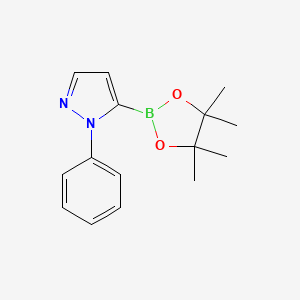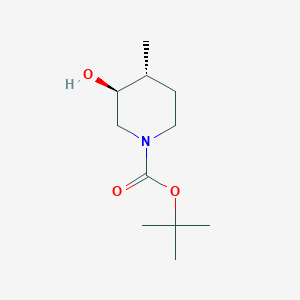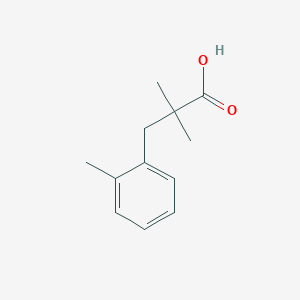
2,2-Dimethyl-3-(2-methylphenyl)propanoic acid
Übersicht
Beschreibung
“2,2-Dimethyl-3-(2-methylphenyl)propanoic acid” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound’s structure and properties may be similar to those of related compounds, such as “2,2-Dimethyl-3-(methylsulfanyl)propanoic acid” and "3-(2-Methylphenyl)propionic acid"34.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”. However, related compounds like “2,2-Dimethyl-3-(methylsulfanyl)propanoic acid” are available from chemical suppliers3.Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. While I couldn’t find the exact structure for “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”, related compounds like “Propanoic acid, 2,2-dimethyl-” have a molecular formula of C5H10O22.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”. However, related compounds like “Propanoic acid, 2,2-dimethyl-” are involved in various reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior. For “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”, specific properties are not readily available. However, a related compound, “2,2-Dimethyl-3-phenylpropanoic acid”, has a molecular weight of 178.228 Da and a density of 1.1±0.1 g/cm31.Wissenschaftliche Forschungsanwendungen
Cancer Research
- Field : Oncology
- Application : This compound has been used in the synthesis of derivatives that selectively inhibit the proliferation of colon cancer cells .
- Method : A series of 24 compounds were synthesized based on structure modification of the model methyl-3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs .
- Results : Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells. The inhibitory action (IC 50) of these compounds on HCT-116 was found to be between 0.12 mg mL −1 to 0.81 mg mL −1 .
Gene Therapy
- Field : Genetics
- Application : Although not directly, but a similar compound 2,2-Bis- (hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds have been used in gene therapy .
- Method : The proper DNA or RNA fragments need efficient vectors, and dendrimers derived by 2,2-bis (hydroxymethyl)propanoic acid, having a neutral polyester-based scaffold, could be particularly good-looking due to their degradability in vivo .
- Results : The results of this application are not directly mentioned in the source .
Synthesis of 2-methyl-3-phenylpropanol
- Field : Organic Chemistry
- Application : 3- (2-Methylphenyl)propionic acid is a carboxylic acid building block. It participates in the synthesis of 2-methyl-3-phenylpropanol .
- Method : The specific method of application or experimental procedures are not directly mentioned in the source .
- Results : The results of this application are not directly mentioned in the source .
Synthesis of Bioactive Aromatic Compounds
- Field : Medicinal Chemistry
- Application : Indole derivatives, which can be synthesized from compounds like 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : The specific method of application or experimental procedures are not directly mentioned in the source .
- Results : The results of this application are not directly mentioned in the source .
Synthesis of 6-Methyl-2-phenyl-1,3-benzoxazole
- Field : Organic Chemistry
- Application : 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid can be used in the synthesis of 6-Methyl-2-phenyl-1,3-benzoxazole .
- Method : The specific method of application or experimental procedures are not directly mentioned in the source .
- Results : The results of this application are not directly mentioned in the source .
Synthesis of Bioactive Aromatic Compounds
- Field : Medicinal Chemistry
- Application : Indole derivatives, which can be synthesized from compounds like 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : The specific method of application or experimental procedures are not directly mentioned in the source .
- Results : The results of this application are not directly mentioned in the source .
Synthesis of 6-Methyl-2-phenyl-1,3-benzoxazole
- Field : Organic Chemistry
- Application : 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid can be used in the synthesis of 6-Methyl-2-phenyl-1,3-benzoxazole .
- Method : The specific method of application or experimental procedures are not directly mentioned in the source .
- Results : The results of this application are not directly mentioned in the source .
Safety And Hazards
Safety data for “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid” is not readily available. However, for related compounds, general safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes78.
Zukünftige Richtungen
The future directions for “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid” are not clear due to the limited information available. However, continued research into related compounds may provide insights into potential applications15.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHUSIQWNGAUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(2-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




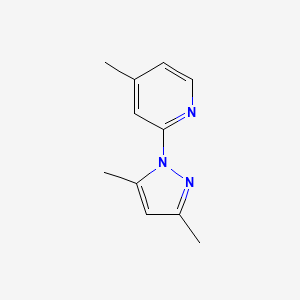
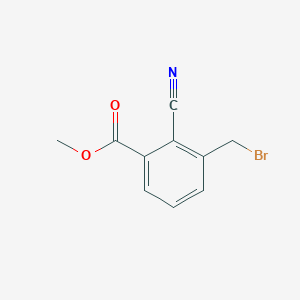
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)
